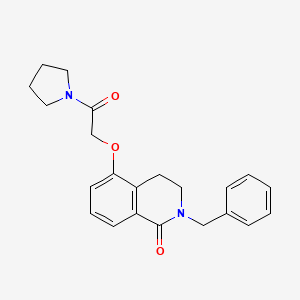

![molecular formula C12H16ClNO2 B2396981 Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride CAS No. 2445785-44-2](/img/structure/B2396981.png)

Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cyclopropyl Compounds as Building Blocks

Cyclopropyl groups are versatile in organic synthesis, offering unique reactivity due to their ring strain and ability to participate in various chemical transformations. Compounds with cyclopropyl groups, similar to "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride," are explored for their potential in creating complex molecular structures.

Synthesis of Tetrahydrothiazine Derivatives :

- Methyl (styrylsulfonyl)acetate has been utilized as a precursor for synthesizing tetrahydro-1,4-thiazine derivatives, indicating the potential of methyl acetate derivatives in synthesizing heterocyclic compounds with applications in medicinal chemistry and material science (Takahashi & Yuda, 1996).

Electrochemical Transformations :

- The electrolysis of cyclopropanecarboxylic acid derivatives in hydroxylic solvents has been studied, showcasing the electrochemical pathways to obtain valuable chemical intermediates, which could be relevant for the transformation of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" derivatives (Takeda, Wada, & Murakami, 1971).

Deamination Studies :

- The deamination of cyclopropylamine hydrochlorides, including those with phenyl substitutions, has been explored to understand the reaction mechanisms and product distribution, which can inform on the stability and reactivity of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" in synthetic applications (Wiberg & Österle, 1999).

Polar Cycloadditions :

- A study on the polar cycloaddition reactions of α-thiocarbocations with 1,3-dienes to synthesize vinylcyclopropanes demonstrates the synthetic utility of cyclopropyl derivatives in constructing complex molecular frameworks, which may be extended to the synthesis pathways involving "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" (Ishibashi et al., 1986).

Properties

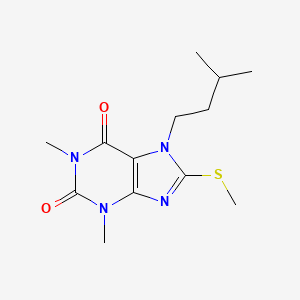

IUPAC Name |

methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-11(14)8-9-2-4-10(5-3-9)12(13)6-7-12;/h2-5H,6-8,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYZMDIKGWYOAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2(CC2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)

![2-(3-Chloropyridin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2396902.png)

![4-bromo-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B2396916.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2396917.png)

![N-(4-chloro-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2396919.png)